5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Methylation: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine and amine groups.
5-Bromo-2,3-dihydrobenzofuran: Lacks the methyl and amine groups.
2-Methyl-3-aminobenzofuran: Lacks the bromine group.
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific combination of functional groups (bromine, methyl, and amine) on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10BrNO/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5,9H,11H2,1H3 |
InChI Key |
UKVOIDKDARSJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
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